molecular formula C11H20BNO2 B2449741 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine CAS No. 1823117-23-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B2449741
CAS RN: 1823117-23-2
M. Wt: 209.1
InChI Key: OWRFJRVFHBJODM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves substitution reactions . For example, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is often determined by X-ray diffraction .

Scientific Research Applications

Synthesis and Structure Analysis

  • Boric Acid Ester Intermediates : Research by Huang et al. (2021) focused on the synthesis and structural analysis of boric acid ester intermediates that include the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. These compounds were obtained through a three-step substitution reaction, and their structures were confirmed using various spectroscopy methods and X-ray diffraction. Density functional theory (DFT) was also applied for further molecular structure analysis (Huang et al., 2021).

  • Vibrational Properties Studies : Wu et al. (2021) synthesized compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group and conducted vibrational properties studies. They used DFT and time-dependent DFT (TD-DFT) calculations for comparative analysis of spectroscopic data and geometrical parameters (Wu et al., 2021).

Advanced Material Development

  • Semiconducting Polymers : Kawashima et al. (2013) developed a compound with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group for the synthesis of high-performance semiconducting polymers. This was achieved through direct borylation reaction and used in donor–acceptor copolymers (Kawashima et al., 2013).

Molecular Detection and Sensing

  • Hydrogen Peroxide Vapor Detection : Fu et al. (2016) explored the use of compounds with the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group for hydrogen peroxide vapor detection. They synthesized specific derivatives that showed fast deboronation in H2O2 vapor, leading to enhanced sensing performance (Fu et al., 2016).

  • Fluorescence Probes for H2O2 Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes containing the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group for the detection of hydrogen peroxide. They assessed the fluorescence response of these probes to H2O2, highlighting the importance of specific functional groups in such systems (Lampard et al., 2018).

Medicinal Chemistry and Cytoprotection

  • Modifying Aroylhydrazone Prochelators : Wang and Franz (2018) conducted a study on modifying aroylhydrazone prochelators containing the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. They aimed to improve hydrolytic stability and cytoprotection against oxidative stress, demonstrating increased efficiency in chelator release and cellular protection (Wang & Franz, 2018).

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6,13H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRFJRVFHBJODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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